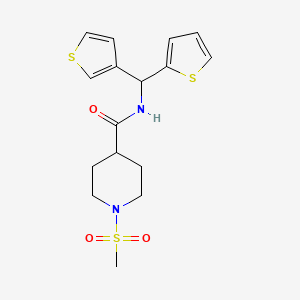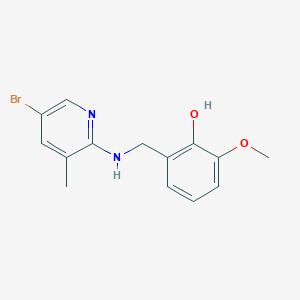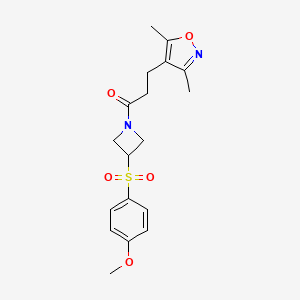![molecular formula C13H17ClN2O B2814094 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol CAS No. 1918360-93-6](/img/structure/B2814094.png)
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of various drugs and natural products.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Compounds
A study by Goudie et al. (1978) explored compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, testing them for anti-inflammatory activity. They found that compounds with a small lipophilic group in the 6 position combined with a butan-2-one side chain showed significant activity (Goudie et al., 1978).
Synthesis and Characterization of Derivatives
Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines as potential antimicrobial agents, employing a process involving the reduction of compounds similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Doraswamy & Ramana, 2013).
Resolving Agents in Chemistry
Hegedüs et al. (2015) reported the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium, indicating its use as a resolving agent for optically active compounds (Hegedüs et al., 2015).
Enantioenriched Amine Synthesis
Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which is relevant to the synthesis of compounds like 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Ellman et al., 2002).
Biocatalytic Routes in Chemical Production
Yim et al. (2011) explored the metabolic engineering of Escherichia coli for direct production of 1,4-butanediol, demonstrating innovative biocatalytic routes for producing chemicals similar in structure to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Yim et al., 2011).
Synthesis of Complex Chemical Structures
Schlosser, Schaub, Spahic, and Sleiter (1973) demonstrated how 3-Chloro-4,5-dihydrofuran can be substituted at the 2-position by metalation, leading to derivatives that can be dehalogenated to form compounds with structures similar to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (Schlosser et al., 1973).
Plant Growth Regulation
Katayama (2000) synthesized 4-Chloroindole-3-acetic acid and its esters, demonstrating their potential in plant growth regulation. The structural similarity to 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol suggests potential applications in agriculture (Katayama, 2000).
Propiedades
IUPAC Name |
4-[3-(aminomethyl)-6-chloroindol-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-9(17)4-5-16-8-10(7-15)12-3-2-11(14)6-13(12)16/h2-3,6,8-9,17H,4-5,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFFLXYJXKRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=C(C2=C1C=C(C=C2)Cl)CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


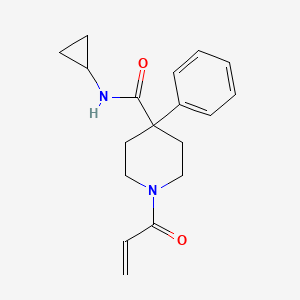
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
![N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2814019.png)
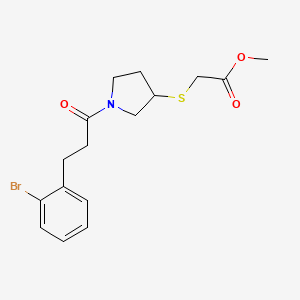

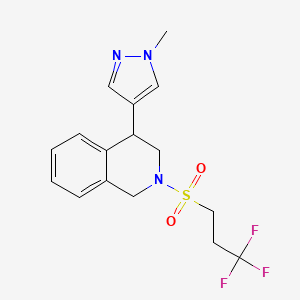
![N-[2-[(6-Ethoxy-3,4-dihydro-2H-chromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2814027.png)
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)
